1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-6-8-13(9-7-12)25-11-14(28-18(25)27)10-23-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYGHQETNRLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound belonging to the oxazolidinone class, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H18F3N3O
- Molecular Weight : 378.3 g/mol
- CAS Number : 954615-68-0
The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit in bacteria, disrupting essential protein production necessary for bacterial growth and replication.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The oxazolidinone structure enhances its efficacy against various bacterial strains, making it a potential candidate for treating infections resistant to conventional antibiotics.
Cellular Protection Mechanisms
This compound has shown promise in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management. A related study demonstrated that derivatives of this class can achieve up to 100% protective activity against tunicamycin-induced cell death with an effective concentration (EC50) of 0.1 ± 0.01 μM.
Structure-Activity Relationship (SAR)
The biological activity of oxazolidinones can be significantly influenced by structural modifications. Below is a summary of findings from SAR studies:
| Compound | Modification | Maximal Activity (%) | EC50 (μM) |
|---|---|---|---|
| WO5m | Original | 100 | 0.1 ± 0.01 |
| 5a | Glycine-like | 45 | 18.6 ± 4 |
| 5b | 2-Pyridine | 16 | - |
| 5c | Indazole | 0 | - |
These results suggest that specific substitutions can enhance or reduce the compound's efficacy, providing insights for further development in pharmaceutical applications.
Case Studies
Case Study: ER Stress Protection
A study conducted on a derivative of this compound revealed its ability to mitigate ER stress in pancreatic β-cells. The compound demonstrated a significant protective effect, indicating its potential role in diabetes therapy by preserving cell viability under stress conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several urea-containing derivatives, differing primarily in substituents on the oxazolidinone ring and the aryl groups attached to the urea moiety. Key analogues include:
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 954660-54-9) Structural Difference: Replaces the oxazolidinone ring with a pyrrolidinone ring. Implications: The pyrrolidinone’s reduced ring strain may alter pharmacokinetic properties, such as metabolic stability .
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 954687-83-3)
- Structural Difference : Substitutes the p-tolyl group with a 4-fluorophenyl and replaces the trifluoromethylphenyl urea with a thiophenemethyl group.
- Implications : Increased hydrophobicity from the thiophene may enhance membrane permeability .
1-(2-Oxaadamant-5-yl)-3-(2,3,4-trifluorophenyl)urea Structural Difference: Incorporates a rigid 2-oxaadamantane scaffold instead of oxazolidinone. Implications: The adamantane-derived structure improves thermal stability and resistance to enzymatic degradation .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods. <sup>†</sup>Based on analogous urea syntheses in .
Q & A
Q. What are the recommended synthetic routes for preparing 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and what analytical methods validate its purity?
Answer:
- Synthesis : A plausible route involves coupling an oxazolidinone intermediate (e.g., 2-oxo-3-(p-tolyl)oxazolidin-5-ylmethyl amine) with a substituted phenylurea precursor. For analogous compounds, Suzuki-Miyaura cross-coupling (using Pd catalysts) and urea bond formation via carbodiimide-mediated reactions are common .
- Purity Validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and LC-MS for mass confirmation. Impurity profiling should reference pharmacopeial standards (e.g., Rivaroxaban-related impurities in ).
- Structural Confirmation : / NMR to verify urea NH protons (~10–12 ppm) and oxazolidinone carbonyl (~170 ppm). IR spectroscopy confirms urea C=O (~1640 cm) and oxazolidinone C=O (~1750 cm) .
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
Answer:
- Crystallization : Recrystallize from ethanol/water or DCM/hexane. Mount a single crystal on a diffractometer (e.g., Bruker D8) for X-ray data collection.
- Refinement : Use SHELXL () for small-molecule refinement. Key steps include absorption correction, space group determination, and anisotropic displacement parameter modeling. Validate geometry with PLATON or Mercury.
- Data Interpretation : Report bond lengths (e.g., urea C=O: ~1.22 Å) and torsional angles between the oxazolidinone and trifluoromethylphenyl groups .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
Answer:
- Target Selection : Prioritize assays based on structural analogs. For example, oxazolidinone-urea hybrids often target enzymes like Factor Xa () or kinases.
- Assay Design :
- Enzymatic Inhibition : Use fluorogenic substrates (e.g., Factor Xa assay with S-2222 chromogenic substrate).
- Cellular Toxicity : MTT assay in HEK-293 or HepG2 cells to assess IC.
- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values against recombinant proteins.
- Controls : Include rivaroxaban (for Factor Xa) or known urea-based inhibitors as benchmarks .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for the urea moiety be resolved?
Answer:
- NMR-XRay Discrepancies : Dynamic processes (e.g., urea tautomerism or rotameric equilibria) may cause NMR signal broadening. Use variable-temperature NMR (VT-NMR) to freeze conformers. Compare with X-ray-derived torsion angles .
- DFT Calculations : Optimize the structure using Gaussian or ORCA at the B3LYP/6-31G* level to simulate NMR shifts. Match computed spectra with experimental data.
- Solid-State vs. Solution State : Note that X-ray captures a single conformation, while NMR reflects solution-state averaging. Use NOESY/ROESY to probe proximity effects in solution .
Q. What strategies optimize the pharmacokinetic profile of this compound, particularly metabolic stability?
Answer:
- Metabolic Hotspots : The trifluoromethyl group (electron-withdrawing) may reduce CYP450-mediated oxidation. Test stability in liver microsomes (human/rat) with LC-MS quantification.
- Structural Modifications :
- Replace the oxazolidinone with a morpholinone () to enhance solubility.
- Introduce deuterium at labile positions (e.g., urea NH) to prolong half-life via the kinetic isotope effect.
- Permeability : Use Caco-2 monolayers or PAMPA to assess passive diffusion. LogP should be <5 to avoid excessive lipophilicity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Analog Synthesis : Vary substituents on the p-tolyl (e.g., electron-donating/-withdrawing groups) and trifluoromethylphenyl rings. Use parallel synthesis for high-throughput screening .
- Biological Testing :
- Computational Modeling : Dock analogs into target protein active sites (e.g., FXa in PDB 2W26) using AutoDock Vina. Correlate binding scores with experimental data .
Q. What advanced techniques characterize batch-to-batch variability in large-scale synthesis?
Answer:
- Impurity Profiling : LC-HRMS to detect trace byproducts (e.g., oxazolidinone ring-opened derivatives). Compare with reference standards ().
- Polymorphism Screening : Use DSC/TGA to identify hydrates or solvates. Pair with PXRD to confirm crystalline forms.
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify hydrolysis-prone sites (e.g., urea bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
